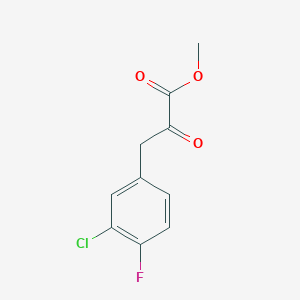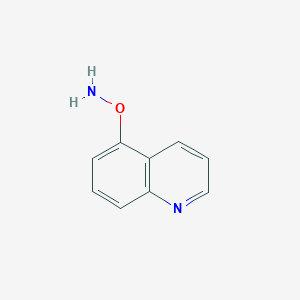
O-(5-Quinolyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(5-Quinolyl)hydroxylamine: is a chemical compound that belongs to the class of hydroxylamines, which are characterized by the presence of an -NH-OH group. This compound is derived from quinoline, a heterocyclic aromatic organic compound. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(5-Quinolyl)hydroxylamine typically involves the reaction of 5-quinolinecarboxylic acid with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of hydroxylamines, including this compound, often involves the hydrolysis of oximes. A novel method combines electrodialysis with oxime hydrolysis, which integrates oxime hydrolysis, hydroxylamine protonation, and separation into a single process. This method offers high yield and efficiency under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: O-(5-Quinolyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: It can be reduced to form quinoline derivatives.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
O-(5-Quinolyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of O-(5-Quinolyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It facilitates the formation of C-N, N-N, O-N, and S-N bonds through electrophilic amination. This process involves the transfer of the amino group to various substrates, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
- O-Benzoylhydroxylamine
Comparison: O-(5-Quinolyl)hydroxylamine is unique due to its quinoline backbone, which imparts distinct chemical and biological properties. Unlike other hydroxylamines, it exhibits unique reactivity patterns and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
O-quinolin-5-ylhydroxylamine |
InChI |
InChI=1S/C9H8N2O/c10-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6H,10H2 |
InChI Key |
CBGQUOKPDGJOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone](/img/structure/B13691858.png)
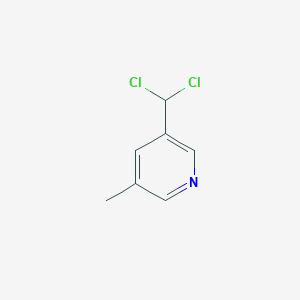
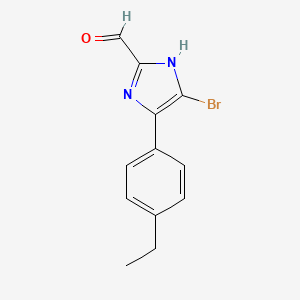
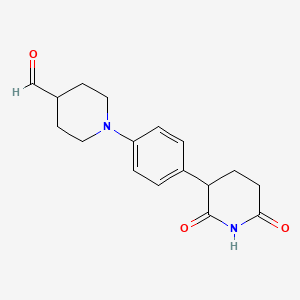
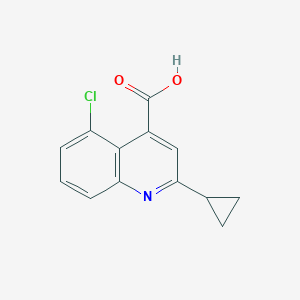
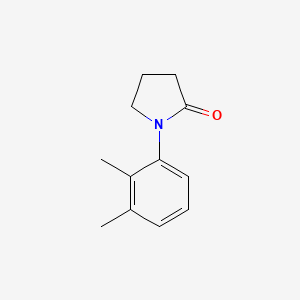
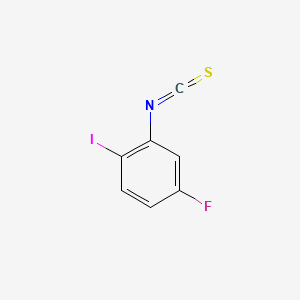
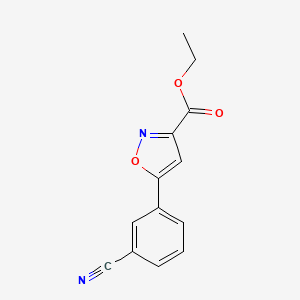
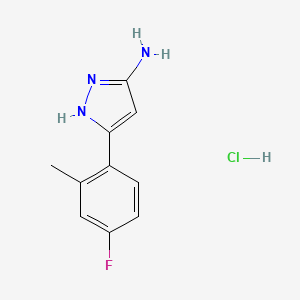
![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)
![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)

![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)
